![molecular formula C6H10N4O2 B2879770 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid CAS No. 1547646-28-5](/img/structure/B2879770.png)
2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid
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Overview
Description
“2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid” is a derivative of carboxylic acid . It is a white to off-white powder or crystal . The CAS Number is 1547646-28-5 and its molecular weight is 170.17 . It is often used as a metabolism-resistant isosteric replacement for carboxylic acids in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid” consists of a tetrazole ring, which is a heteroaromatic system containing the maximum number of nitrogen atoms . This leads to extreme values of acidity, basicity, and complex formation constants .Chemical Reactions Analysis
Tetrazoles, including “2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid”, exhibit multiple reactivity . They can act as acids and bases, and also have the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .Physical And Chemical Properties Analysis
“2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid” is a white to off-white powder or crystal . It has a molecular weight of 170.17 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Isosteric Replacement for Carboxylic Acids
Tetrazoles, including “2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid”, are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Pharmaceutical Applications
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The tetrazole ring is the fragment of a number of modern drugs (antibacterial, anti-allergic, anti-inflammatory, angiotensine II antagonists, etc.) .
Explosives and Rocket Fuel
Because of tetrazoles being highly effective explosives, rocket fuel and gas generating compositions have been developed . This is due to the extreme values of acidity, basicity, and complex formation constants exhibited by tetrazoles .
Corrosion Inhibitors
Due to the various possibilities of coordination of the tetrazole ring with metal ions, these compounds can be used as effective complexones and corrosion inhibitors .
Reagents and Catalysts in Organic and Bioorganic Synthesis
The presence of several reaction centers and the possibility of prototropy in tetrazoles afford the conditions for their use in organic and bioorganic synthesis as reagents and catalysts .
Eco-friendly Synthesis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
Safety and Hazards
The safety information for “2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid” includes hazard statements H315-H319-H228, indicating that it can cause skin irritation, eye irritation, and is flammable . Precautionary measures include avoiding sparks and open flames, and using protective equipment .
Future Directions
Tetrazoles, including “2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid”, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . They have potential for further development in the synthesis of new types of electroconductive and high energetic polymers .
Mechanism of Action
Mode of Action
Tetrazoles in general are known to interact with various biological targets through their tetrazole ring, which can act as a bioisostere for the carboxylate group .
Pharmacokinetics
It is known that tetrazolic acids can form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids . This suggests that 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid may undergo similar metabolic transformations, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid’s action are currently unknown
properties
IUPAC Name |
2-tert-butyltetrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-6(2,3)10-8-4(5(11)12)7-9-10/h1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXPRLZWGWNEAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid | |
CAS RN |
1547646-28-5 |
Source
|
Record name | 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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